molecular formula C17H20N2O4 B294047 N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide

Cat. No. B294047
M. Wt: 316.35 g/mol
InChI Key: JOSZQEROBHHGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide, also known as C646, is a small molecule inhibitor that has been used in scientific research to inhibit the activity of histone acetyltransferases (HATs). HATs are enzymes that add acetyl groups to histone proteins, which can lead to changes in gene expression. Inhibition of HATs by C646 has been shown to have potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide works by inhibiting the activity of HATs, specifically the p300 and CBP HATs. These enzymes play a critical role in the regulation of gene expression, and inhibition of their activity by N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide can lead to changes in the expression of genes involved in various biological processes.
Biochemical and Physiological Effects:
Inhibition of HATs by N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide has been shown to have a variety of biochemical and physiological effects. It can lead to changes in gene expression, which can affect cellular processes such as cell proliferation, differentiation, and apoptosis. N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide has also been shown to have anti-inflammatory effects, as well as potential applications in cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide in lab experiments is its specificity for p300 and CBP HATs, which allows for targeted inhibition of these enzymes. However, one limitation is that N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide may have off-target effects on other enzymes or processes, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide. One area of interest is the development of more potent and selective inhibitors of HATs, which could have even greater therapeutic potential. Another direction is the investigation of the role of HATs in various disease states, and the potential for targeting these enzymes as a therapeutic strategy. Additionally, the use of N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide in combination with other drugs or therapies could be explored as a way to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide involves several steps, including the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-aminoethyl)furan to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-furamide has been used extensively in scientific research as a tool to study the role of HATs in various biological processes. It has been shown to have potential therapeutic applications in cancer, as well as other diseases such as inflammation and cardiovascular disease.

properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

N-[2-[(4-propan-2-yloxybenzoyl)amino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-12(2)23-14-7-5-13(6-8-14)16(20)18-9-10-19-17(21)15-4-3-11-22-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

JOSZQEROBHHGEG-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CO2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CO2

solubility

47.5 [ug/mL]

Origin of Product

United States

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